molecular formula C18H19N3O3S B10895110 N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B10895110
M. Wt: 357.4 g/mol
InChI Key: INVFORONSQJXHZ-SSZFMOIBSA-N
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Description

N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a morpholino group, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, including the formation of the morpholino group, the incorporation of the thiophene ring, and the final coupling with the benzamide moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of morpholino and thiophene-containing compounds with biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N1-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The morpholino group can interact with nucleic acids, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, thiophene ring, and benzamide moiety allows for a wide range of interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(Z)-3-(morpholin-4-ylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C18H19N3O3S/c22-17(14-5-2-1-3-6-14)19-16(13-15-7-4-12-25-15)18(23)20-21-8-10-24-11-9-21/h1-7,12-13H,8-11H2,(H,19,22)(H,20,23)/b16-13-

InChI Key

INVFORONSQJXHZ-SSZFMOIBSA-N

Isomeric SMILES

C1COCCN1NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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